

# Pelgifatamab corixetan for PSMA-positive cancers.

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to Pelgifatamab Corixetan for PSMA-Positive Cancers

# **Executive Summary**

Prostate-Specific Membrane Antigen (PSMA) is a well-validated cell surface target for the diagnosis and treatment of prostate cancer. Pelgifatamab **corixetan** (also known as PSMA-TTC or BAY 2315497) is a next-generation therapeutic agent designed to selectively destroy PSMA-expressing tumor cells. It is classified as a targeted alpha therapy (TAT), an approach that delivers highly potent, short-range alpha-particle radiation directly to the cancer site, thereby minimizing damage to surrounding healthy tissue. This document provides a comprehensive technical overview of pelgifatamab **corixetan**, including its mechanism of action, preclinical efficacy, and key experimental methodologies, intended for an audience of researchers and drug development professionals.

#### **Mechanism of Action**

Pelgifatamab **corixetan** is an antibody-drug conjugate composed of three key parts:

- Pelgifatamab: A human IgG1 monoclonal antibody that specifically targets the extracellular domain of PSMA[1].
- **Corixetan**: A chelator based on 3,2-hydroxypyridinone (HOPO) that is covalently linked to the antibody[1][2].







• Thorium-227 (227Th): A radioisotope that is stably complexed by the **corixetan** chelator. Thorium-227 is an alpha-emitter, which decays and releases high-energy alpha particles (helium nuclei)[2][3].

The therapeutic strategy is based on the targeted delivery of these cytotoxic alpha particles. Upon intravenous administration, pelgifatamab **corixetan** circulates in the bloodstream and binds with high affinity to PSMA expressed on the surface of prostate cancer cells. Following binding, the conjugate is internalized by the cancer cell. The subsequent decay of Thorium-227 releases alpha particles that induce complex, difficult-to-repair DNA double-strand breaks, leading to cell-cycle arrest and potent induction of apoptosis. This targeted delivery of a highly potent payload allows for the specific eradication of PSMA-positive cancer cells.





Click to download full resolution via product page

Mechanism of Action for Pelgifatamab Corixetan.



#### **Preclinical Data**

Pelgifatamab **corixetan** has demonstrated significant anti-tumor activity in a range of preclinical models. Furthermore, the pelgifatamab antibody has also been successfully conjugated to Actinium-225 (<sup>225</sup>Ac), another alpha-emitter, showing similarly potent results.

## In Vitro Cytotoxicity

The conjugate shows high cytotoxicity specifically in PSMA-expressing prostate cancer cell lines, while PSMA-negative lines are unaffected. This confirms the target-dependent activity of the drug.

| Cell Line | PSMA<br>Expression | Conjugate                          | IC50          | Citation |
|-----------|--------------------|------------------------------------|---------------|----------|
| LNCaP     | Positive           | <sup>225</sup> Ac-<br>pelgifatamab | 0.0015 kBq/mL |          |
| C4-2      | Positive           | <sup>225</sup> Ac-<br>pelgifatamab | 0.017 kBq/mL  | _        |
| 22Rv1     | Positive           | <sup>225</sup> Ac-<br>pelgifatamab | 0.03 kBq/mL   |          |
| PC-3      | Negative           | <sup>225</sup> Ac-<br>pelgifatamab | >5 kBq/mL     | _        |
| DU-145    | Negative           | <sup>225</sup> Ac-<br>pelgifatamab | >5 kBq/mL     | -        |

### In Vivo Efficacy in Xenograft Models

Pelgifatamab **corixetan** and its Actinium-225 analogue have shown robust, dose-dependent anti-tumor efficacy in various cell-line derived (CDX) and patient-derived (PDX) xenograft models of prostate cancer. Efficacy is often measured as a T/C (Treatment/Control) ratio, representing the relative change in tumor volume in treated versus vehicle-treated animals.



| Xenograft<br>Model                 | Treatment                                      | Dose (kBq/kg)   | T/C Ratio<br>(Volume) | Citation |
|------------------------------------|------------------------------------------------|-----------------|-----------------------|----------|
| Various CDX & PDX                  | <sup>227</sup> Th-<br>pelgifatamab             | 300 - 500       | 0.01 - 0.31           |          |
| 22Rv1<br>(hormone-<br>insensitive) | <sup>227</sup> Th-<br>pelgifatamab             | 300             | 0.44                  |          |
| 22Rv1<br>(hormone-<br>insensitive) | Darolutamide + <sup>227</sup> Th- pelgifatamab | 100 mg/kg + 300 | 0.27                  |          |
| C4-2                               | <sup>225</sup> Ac-<br>pelgifatamab             | 300             | 0.10                  |          |
| C4-2                               | <sup>225</sup> Ac-DOTA-pelgi                   | 300             | 0.37                  |          |
| C4-2                               | <sup>227</sup> Th-<br>pelgifatamab             | 300             | 0.33                  | _        |
| LNCaP                              | <sup>225</sup> Ac-<br>pelgifatamab             | 70, 125, or 250 | <0.01                 | _        |
| KuCaP-1 (PDX)                      | <sup>225</sup> Ac-<br>pelgifatamab             | 75              | 0.55                  | _        |
| KuCaP-1 (PDX)                      | <sup>225</sup> Ac-<br>pelgifatamab             | 150             | 0.44                  | _        |
| KuCaP-1 (PDX)                      | <sup>225</sup> Ac-<br>pelgifatamab             | 300             | 0.26                  |          |

Notably, combination therapy with the androgen receptor (AR) inhibitor darolutamide potentiated the anti-tumor effect. Mechanistic studies revealed that darolutamide upregulates PSMA expression on cancer cells, increasing the target density for pelgifatamab **corixetan**, and may also impair DNA damage repair pathways.

# **Clinical Development**



Pelgifatamab **corixetan** (BAY 2315497) is being evaluated in a Phase I clinical trial for patients with metastatic castration-resistant prostate cancer (mCRPC) (NCT03724747). The study aims to determine the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the agent, both as a monotherapy and in combination with darolutamide. A separate Phase I study has been initiated for the actinium-225 version, <sup>225</sup>Ac-pelgifatamab (NCT06052306).

# **Key Experimental Protocols & Workflows**

Detailed protocols are proprietary; however, based on published literature, the following methodologies are representative of the key experiments used to characterize pelgifatamab **corixetan**.

#### In Vitro Cytotoxicity Assay

- Objective: To determine the target-specific cell-killing ability of the radiolabeled antibody.
- Cell Lines: PSMA-positive (e.g., LNCaP, C4-2) and PSMA-negative (e.g., PC-3, DU-145) human prostate cancer cell lines.
- Methodology:
  - Cells are seeded in multi-well plates and allowed to adhere overnight.
  - Cells are treated with a dilution series of <sup>227</sup>Th-pelgifatamab or <sup>225</sup>Ac-pelgifatamab.
  - Following an incubation period (typically 3-5 days), cell viability is assessed using a standard colorimetric assay (e.g., MTS or CellTiter-Glo) that measures metabolic activity.
  - Data is normalized to untreated controls, and IC50 values (the concentration required to inhibit cell growth by 50%) are calculated.





Click to download full resolution via product page

Workflow for a typical in vitro cytotoxicity assay.

#### In Vivo Xenograft Efficacy Study

- Objective: To evaluate the anti-tumor activity of pelgifatamab corixetan in a living organism.
- Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous or orthotopic (e.g., intratibial) tumors from human prostate cancer cell lines (e.g., 22Rv1, C4-2) or patient-derived tissue.
- · Methodology:
  - Tumor cells/fragments are implanted into mice.
  - Tumors are allowed to grow to a specified volume (e.g., 100-200 mm<sup>3</sup>).
  - Mice are randomized into treatment groups (e.g., vehicle control, pelgifatamab corixetan at various doses).
  - The drug is administered, typically via a single intravenous (i.v.) injection.
  - Tumor volume and body weight are measured regularly (e.g., twice weekly).
  - For specific models, serum PSA levels may be monitored as a biomarker of tumor burden.
  - At the end of the study, T/C ratios are calculated to determine efficacy.





Click to download full resolution via product page

Workflow for an in vivo xenograft efficacy study.

#### **Biodistribution Studies**

- Objective: To determine the uptake and clearance of the radiolabeled antibody in different organs and the tumor.
- Methodology: Following administration of the radiolabeled conjugate to tumor-bearing mice,
   animals are sacrificed at various time points. Tissues of interest (tumor, blood, liver, kidneys,



bone, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter. The uptake in each organ is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). These studies confirmed high tumor accumulation with clearance from most other organs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pharmatest.com [pharmatest.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. openmedscience.com [openmedscience.com]
- To cite this document: BenchChem. [Pelgifatamab corixetan for PSMA-positive cancers.].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324732#pelgifatamab-corixetan-for-psma-positive-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com